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Compound of Interest

Compound Name: 4-Hydroxypiperidine

Cat. No.: B117109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Hydroxypiperidine, a pivotal heterocyclic compound widely utilized as a building block in the

synthesis of pharmaceuticals and other bioactive molecules. This document presents its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Hydroxypiperidine and its

derivatives. It is important to note that obtaining a complete, publicly available set of NMR data

for the unsubstituted 4-Hydroxypiperidine free base is challenging. Therefore, representative

data for the N-tert-butoxycarbonyl (N-Boc) protected derivative is provided for NMR analysis,

as this is a common and well-characterized intermediate.

¹H NMR Data of 1-Boc-4-hydroxypiperidine
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.82 br m 1H H-4

3.70 m 2H H-2e, H-6e

3.09 m 2H H-2a, H-6a

1.85 m 2H H-3e, H-5e

1.48 s 9H C(CH₃)₃

1.45 m 2H H-3a, H-5a

Note: The chemical shifts, particularly for the protons on carbons adjacent to the nitrogen (H-2

and H-6), will differ significantly in the unprotected 4-Hydroxypiperidine.

¹³C NMR Data of 1-Boc-4-hydroxypiperidine
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

154.9 C=O (Boc)

79.4 C(CH₃)₃

67.8 C-4

41.5 (approx.) C-2, C-6

34.4 (approx.) C-3, C-5

28.4 C(CH₃)₃

Note: The chemical shifts of the piperidine ring carbons will be different in the absence of the

N-Boc protecting group.

Infrared (IR) Spectroscopy Data
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The solid-phase FT-IR spectrum of 4-Hydroxypiperidine exhibits the following characteristic

absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100 - 3300 Medium N-H stretch

2850 - 2950 Strong C-H stretch (aliphatic)

1440 - 1480 Medium C-H bend (scissoring)

1050 - 1150 Strong
C-O stretch (secondary

alcohol)

800 - 900 Medium, Broad N-H wag

Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

101 30 [M]⁺ (Molecular Ion)

100 100 [M-H]⁺

72 40 [M-C₂H₅]⁺ or [M-CH₂OH]⁺

57 85
[C₄H₉]⁺ or fragment from ring

cleavage

44 75 [C₂H₆N]⁺

30 50 [CH₄N]⁺

Experimental Workflow Visualization
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical sample like 4-Hydroxypiperidine.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Report

4-Hydroxypiperidine (Solid)

Dissolve in appropriate
deuterated solvent (e.g., CDCl3, D2O)

for NMR analysis

Prepare sample for IR
(e.g., KBr pellet or ATR)

Prepare dilute solution
for MS analysis

NMR Acquisition
(1H, 13C, etc.)

IR Acquisition
(FT-IR)

MS Acquisition
(e.g., EI, ESI)

Process NMR data
(FT, phasing, baseline correction).

Assign chemical shifts and
coupling constants.

Analyze IR spectrum.
Assign characteristic absorption bands.

Analyze mass spectrum.
Identify molecular ion and
fragmentation patterns.

Compile Spectroscopic Data
and Protocols

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the spectroscopic analysis of

4-Hydroxypiperidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Hydroxypiperidine for ¹H NMR or 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid

height is around 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (typically 8 to 64) should be averaged to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans

will be required due to the lower natural abundance of ¹³C. A relaxation delay may be

necessary to ensure accurate integration if quantitative data is desired.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.
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Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent like isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 4-Hydroxypiperidine onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers of the major absorption bands.

Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
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For analysis via a direct insertion probe, a small amount of the solid sample is placed in a

capillary tube.

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g.,

dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Instrument Setup and Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In the EI source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxypiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117109#spectroscopic-data-of-4-hydroxypiperidine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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